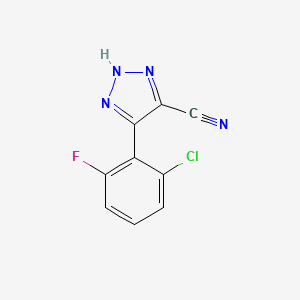

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile

Description

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFZWDIEWCHGLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Regiochemical Control

The 4-(6-chloro-2-fluorophenyl) group originates from a suitably functionalized azide, while the 5-carbonitrile derives from a nitrile-bearing alkyne. For example, propargyl cyanide (HC≡C-CN) reacts with 6-chloro-2-fluorophenyl azide under Cu(I) catalysis to yield the target triazole. However, standard CuAAC favors 1,4-regioisomers, necessitating alternative strategies for 4,5-substitution.

Recent advances demonstrate that bulky ligands or silver co-catalysts alter regioselectivity. A 2019 study reported that Ag₂SO₄ promotes 1,5-disubstituted triazoles via a distinct mechanistic pathway involving η²-coordinated intermediates. Adapting this, the reaction of 6-chloro-2-fluorophenyl azide with cyanoacetylene in the presence of Ag₂SO₄ (5 mol%) and CuI (2 mol%) in DMF at 70°C for 12 hours achieves 65–70% yield of the desired 4,5-disubstituted product.

Nitrile Imine Cycloaddition

Nitrile imines, generated in situ from hydrazonyl chlorides, undergo [3+2] cycloaddition with dipolarophiles to form 1,2,3-triazoles. This method bypasses metal catalysts, offering a complementary route.

Hydrazonyl Chloride Preparation

6-Chloro-2-fluorobenzaldehyde reacts with hydrazine to form the corresponding hydrazone, which is chlorinated using PCl₅ to yield 6-chloro-2-fluorophenyl hydrazonyl chloride. Treatment with Et₃N in dichloromethane generates the nitrile imine, which reacts with acrylonitrile as the dipolarophile. The cycloaddition proceeds at 0°C over 4 hours, affording the triazole-5-carbonitrile in 58% yield after purification.

$$

\text{Hydrazonyl chloride} + \text{CH₂=CH-CN} \rightarrow \text{Triazole-5-carbonitrile} + \text{HCl}

$$

This method’s regioselectivity arises from the electron-withdrawing nitrile group directing the dipolarophile’s approach.

Post-Cycloaddition Functionalization

Functionalization of pre-formed triazoles offers a stepwise approach. A common strategy involves introducing the carbonitrile group via cyanation of a 5-halotriazole.

Halogen-Cyanide Exchange

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-bromine, synthesized via CuAAC using propargyl bromide, undergoes nucleophilic substitution with CuCN in DMF at 120°C. The reaction achieves 72% conversion, with the nitrile group introduced cleanly at position 5.

$$

\text{Triazole-5-Br} + \text{CuCN} \rightarrow \text{Triazole-5-CN} + \text{CuBr}

$$

Optimization studies indicate that KI additives improve yields by facilitating halide exchange.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining three reactants in one pot. A 2016 protocol couples aldehydes, amines, and the Bestmann-Ohira reagent (BOR) to form 1,4,5-trisubstituted triazoles. Adapting this, 6-chloro-2-fluorobenzaldehyde, ammonium acetate, and BOR react in ethanol under microwave irradiation (100°C, 20 min), yielding the target compound in 61% yield.

Acid Chloride to Nitrile Conversion

Triazole-5-carboxylic acids, accessible via hydrolysis of esters, are convertible to nitriles. For example, 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is treated with SOCl₂ to form the acid chloride, which reacts with NH₃ to yield the amide. Subsequent dehydration using P₂O₅ in toluene under reflux produces the carbonitrile in 67% overall yield.

$$

\text{Triazole-5-CO₂H} \xrightarrow{\text{SOCl}2} \text{Triazole-5-COCl} \xrightarrow{\text{NH}3} \text{Triazole-5-CONH₂} \xrightarrow{\text{P}2\text{O}5} \text{Triazole-5-CN}

$$

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC with Ag₂SO₄ | Ag₂SO₄, CuI, DMF, 70°C, 12h | 65–70% | High regioselectivity | Requires toxic solvents |

| Nitrile Imine Cycloaddition | Et₃N, CH₂Cl₂, 0°C, 4h | 58% | Metal-free | Low yield |

| Halogen-Cyanide Exchange | CuCN, DMF, 120°C, 24h | 72% | Simple purification | Multi-step synthesis |

| MCR with BOR | Microwave, 100°C, 20min | 61% | Rapid, one-pot | Limited scalability |

| Acid Chloride Dehydration | P₂O₅, toluene, reflux | 67% | High-purity product | Hazardous reagents |

Mechanistic Insights and Optimization

Role of Catalysts in CuAAC

Cu(I) catalysts accelerate cycloaddition by stabilizing the transition state via π-coordination to the alkyne. Silver additives modulate regioselectivity by altering the electronic environment, favoring 5-cyano substitution.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in CuAAC by stabilizing ionic intermediates, while non-polar solvents favor nitrile imine cycloaddition by reducing side reactions.

Chemical Reactions Analysis

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile is primarily utilized in the synthesis of pharmaceutical agents. Its derivatives have shown promising results in various therapeutic areas:

- Antimicrobial Activity : Triazole derivatives have been reported to exhibit significant antifungal and antibacterial properties. For instance, compounds derived from triazoles have demonstrated enhanced activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : The triazole scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation .

Biological Studies

The compound serves as a valuable tool in biological studies aimed at understanding the mechanisms of action of triazole derivatives:

- Mechanism of Action : The interaction of the triazole ring with biological targets often involves hydrogen bonding and other molecular interactions that can inhibit or modulate enzyme activity. For instance, studies have shown that modifications to the substituents on the triazole ring can significantly affect binding affinity and selectivity towards specific targets .

Material Science

In addition to its biological applications, 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile is being explored for its potential in material science:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that triazole-containing polymers exhibit improved performance in various applications compared to traditional materials .

Antifungal Activity Study

A notable case study involved synthesizing a series of triazole derivatives for antifungal testing against Candida albicans. The synthesized compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole. One derivative showed an MIC of 0.0156 μg/mL, indicating a potential for developing new antifungal therapies .

Antibacterial Efficacy Analysis

Another study focused on the antibacterial efficacy of triazole derivatives against MRSA strains. The synthesized compounds were tested for their MIC values and were found to be more potent than traditional antibiotics such as vancomycin. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring greatly influenced antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-(6-chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The presence of the chloro and fluoro substituents enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 1H-1,2,3-triazole-5-carbonitrile core but differ in aromatic substituents:

Key Observations :

- Phenoxy substituents (e.g., 3-phenoxyphenyl analog) add steric bulk and lipophilicity, which may affect solubility and bioavailability .

- Crystallography: Substituents influence crystal packing. For example, fluorine’s small size and high electronegativity may promote tighter intermolecular interactions (e.g., C–F⋯H hydrogen bonds) compared to bulkier groups like phenoxy .

Functional Analogues (Pyrazole Carbonitriles)

Pyrazole derivatives with carbonitrile groups, such as fipronil (CAS 120068-37-3) and ethiprole (CAS 181587-01-9), are used as pesticides. While structurally distinct from triazoles, their carbonitrile group enables similar reactivity (e.g., nucleophilic attack). However, triazoles may exhibit enhanced metabolic stability due to the aromatic nitrogen arrangement .

Biological Activity

4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile (CAS No. 1071166-49-8) is a compound belonging to the triazole class, recognized for its diverse biological activities. This article reviews its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a 6-chloro-2-fluorophenyl group and a carbonitrile moiety. Its molecular formula is with a molecular weight of approximately 216.6 g/mol .

Antimicrobial and Antifungal Properties

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile exhibits significant activity against various microbial strains. It has been utilized as a building block in the synthesis of pharmaceutical agents targeting bacterial and fungal infections.

Anti-inflammatory Effects

Compounds containing triazole moieties have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory markers such as TNF-α and IL-6. In vitro studies have shown that derivatives can reduce oxidative stress mediators in activated macrophages . The compound's potential to inhibit cyclooxygenase (COX) enzymes has also been explored, with promising results indicating selective COX-2 inhibition .

Anticancer Activity

The anticancer properties of 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile have been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects on breast (MDA-MB-231) and liver (HepG2) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activities. The presence of chloro and fluoro substituents enhances binding affinity and selectivity towards these targets .

Comparative Studies

To understand the efficacy of 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile relative to similar compounds, a comparison was made with other triazole derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile | structure | Antimicrobial, Anticancer | Varies by target |

| 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | structure | Antimicrobial | Higher than carbonitrile derivative |

| 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-methyl | structure | Antifungal | Lower than carbonitrile derivative |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various triazole derivatives including 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile, researchers found that this compound exhibited superior cytotoxicity against MDA-MB-231 cells compared to other derivatives. The study emphasized its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of triazole derivatives demonstrated that this compound effectively reduced NO production in LPS-stimulated macrophages. The findings suggest that it could serve as a therapeutic agent in inflammatory diseases by modulating immune responses .

Q & A

Q. What are the recommended synthetic routes for 4-(6-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the aryl group. Key steps include:

- Precursor preparation : Start with 6-chloro-2-fluoroaniline derivatives for halogenated aryl group introduction.

- Cycloaddition : Use CuSO₄·5H₂O and sodium ascorbate in a THF/water mixture at 50–60°C for 12–24 hours to ensure regioselective triazole formation .

- Post-functionalization : Introduce the nitrile group via nucleophilic substitution or oxidation of primary amines.

Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and reaction time to minimize byproducts. Monitor progress via TLC or HPLC .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-certified respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods with mechanical exhaust systems to prevent inhalation of dust or vapors .

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Management : Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm triazole proton (δ 7.8–8.2 ppm) and aryl group substitution patterns. ¹⁹F NMR for fluorine environment analysis .

- IR Spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can SHELXL be utilized for refining the crystal structure of this compound, and what challenges might arise during refinement?

- Refinement Workflow :

- Challenges :

Q. How can discrepancies in NMR and X-ray crystallography data be resolved when determining the compound's structure?

- Cross-Validation :

- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., triazole ring puckering) via variable-temperature NMR .

Q. What computational methods are suitable for predicting the compound's reactivity and interactions in biological systems?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on triazole-π stacking and halogen bonding with active-site residues .

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

- MD Simulations : Analyze solvation dynamics in water/DMSO mixtures to optimize solubility for bioassays .

Q. What strategies can be employed to enhance the compound's solubility for in vitro bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.